molecular formula C15H14N4OS B2651449 3-(1H-imidazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine CAS No. 1334371-29-7

3-(1H-imidazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine

Cat. No.: B2651449
CAS No.: 1334371-29-7
M. Wt: 298.36
InChI Key: VDASFBDMRODTFP-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a 1H-imidazol-1-yl group and at position 6 with a (4-methoxybenzyl)thio moiety. Its molecular formula is C₁₅H₁₄N₄OS, with a molecular weight of 298.36 g/mol. Key structural attributes include:

  • Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient properties.
  • (4-Methoxybenzyl)thio group: The thioether linkage (S-benzyl) and para-methoxybenzyl substituent increase lipophilicity and steric bulk, while the methoxy group provides electron-donating effects.

Properties

IUPAC Name

3-imidazol-1-yl-6-[(4-methoxyphenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-20-13-4-2-12(3-5-13)10-21-15-7-6-14(17-18-15)19-9-8-16-11-19/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDASFBDMRODTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyridazine.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the pyridazine-imidazole intermediate with 4-methoxybenzyl thiol under suitable conditions, such as the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(1H-imidazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate enzyme activities or receptor interactions.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, while the pyridazine ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analog: 3-(1H-Imidazol-1-yl)-6-(2,2,2-Trifluoroethoxy)Pyridazine

A structurally related compound, 3-(1H-imidazol-1-yl)-6-(2,2,2-trifluoroethoxy)pyridazine (C₉H₇F₃N₄O, MW: 244.18 g/mol), differs in the substituent at position 6 of the pyridazine ring .

Structural and Electronic Differences
Property Target Compound Analog (C₉H₇F₃N₄O)
Position 6 Substituent (4-Methoxybenzyl)thio (S-benzyl with methoxy group) 2,2,2-Trifluoroethoxy (O-linked CF₃)
Electronic Effects Electron-donating (methoxy) + polarizable sulfur Electron-withdrawing (fluorine)
Molecular Weight 298.36 g/mol 244.18 g/mol
Lipophilicity (Predicted) Higher (thioether + benzyl group) Moderate (trifluoroethoxy increases polarity)
Functional Implications

Biological Activity :

  • The 4-methoxybenzyl group in the target compound could improve membrane permeability due to increased lipophilicity, whereas the trifluoroethoxy analog may exhibit better solubility in polar solvents.
  • Fluorine atoms in the analog may enhance metabolic stability but reduce interaction with hydrophobic binding pockets.

Synthetic Accessibility: The analog’s synthesis likely involves nucleophilic substitution with trifluoroethanol, whereas the target compound may require thiol-based coupling (e.g., Mitsunobu reaction or SNAr with benzyl thiols).

Biological Activity

3-(1H-imidazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine is a heterocyclic compound that combines imidazole and pyridazine rings with a thioether linkage. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is 3-imidazol-1-yl-6-[(4-methoxyphenyl)methylsulfanyl]pyridazine. Its molecular formula is C15H14N4OSC_{15}H_{14}N_4OS, with a molecular weight of 302.36 g/mol. The presence of both imidazole and pyridazine rings allows for diverse interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, while the pyridazine ring may participate in hydrogen bonding and π-π interactions, potentially inhibiting enzyme activity.
  • Receptor Modulation : The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to 3-(1H-imidazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related thiourea derivatives demonstrate MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis and P. aeruginosa .
CompoundBacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Thiourea Derivative 1E. faecalis4029
Thiourea Derivative 2P. aeruginosa5024
Thiourea Derivative 3S. typhi4530
Thiourea Derivative 4K. pneumoniae5019

Anticancer Activity

The compound has been evaluated for its anticancer properties:

  • Cell Viability : In vitro studies demonstrated that related compounds significantly reduce cell viability in cancer cell lines, indicating potential as anticancer agents.
  • Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis in cancer cells by altering cell cycle progression .
CompoundCancer Cell LineIC50 (µM)Effect on Cell Cycle
Compound AMCF-7225S phase arrest
Compound BHeLa150G2/M phase arrest

Case Studies

Several studies have highlighted the biological activity of imidazole and pyridazine derivatives:

  • Antisecretory Activity : A study on substituted imidazo[1,2-a]pyridines indicated potential cytoprotective effects against gastric ulcers, although significant antisecretory activity was not observed .
  • Anti-inflammatory Activity : Compounds derived from similar structures were tested for their ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α, showing promising results in reducing inflammation .

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., imidazole C-H protons at δ 7.5–8.5 ppm; thioether S-CH₂ at δ 3.8–4.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 355.0921 for C₁₆H₁₅N₄OS⁺) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between pyridazine and imidazole rings: 15–25°) .
  • HPLC-PDA : Assess purity (>95% required for biological assays) using C18 columns and acetonitrile/water mobile phases .

Advanced: How do structural modifications (e.g., substituent variations) affect biological activity in kinase inhibition studies?

Methodological Answer :
Structure-activity relationship (SAR) studies reveal:

Substituent Biological Impact Source
4-Methoxybenzylthio Enhances lipophilicity, improving cell membrane permeability (logP ~3.2)
Imidazole ring Critical for hydrogen bonding with kinase ATP-binding pockets (e.g., c-Met kinase)
Fluorine/Chloro Electron-withdrawing groups increase metabolic stability (t₁/₂ > 6 hrs in microsomes)
Experimental Design :
  • Replace 4-methoxy with halogen/alkyl groups and test IC₅₀ against cancer cell lines (e.g., MCF-7, A549).
  • Use molecular docking (AutoDock Vina) to predict binding affinities .

Advanced: How can researchers resolve contradictions in reported antiproliferative activity across studies?

Methodological Answer :
Discrepancies in IC₅₀ values (e.g., 5–15 µM in breast cancer) may arise from:

  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
  • Impurity Interference : Trace byproducts (e.g., unreacted thiols) can inhibit off-target pathways. Validate purity via LC-MS .
  • Cell Line Variability : Use isogenic cell lines and orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .

Advanced: What is the hypothesized mechanism of action for kinase inhibition, and how can it be validated?

Methodological Answer :
Hypothesis : The compound competitively inhibits ATP-binding pockets in kinases (e.g., c-Met) via imidazole N-H and pyridazine π-π interactions .
Validation Strategies :

Enzyme Assays : Measure kinase activity (e.g., ADP-Glo™ Kinase Assay) with recombinant c-Met .

Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .

CRISPR Knockout : Ablate c-Met in cell lines to assess dependency on this pathway for antiproliferative effects .

Advanced: Can the photophysical properties of this compound be exploited in fluorescence-based assays?

Methodological Answer :
The thioether and aromatic systems enable:

  • Fluorescence Quenching : Monitor interactions with biomolecules (e.g., DNA) via Förster resonance energy transfer (FRET) .
  • Photostability Testing : Expose to UV-Vis light (250–400 nm) and measure decay kinetics (t₁/₂ > 2 hrs supports imaging applications) .
    Applications :
  • Track subcellular localization in live cells using confocal microscopy (λₑₓ = 350 nm, λₑₘ = 450 nm) .

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